Scientific Field: Biochemistry.
Summary of Application: Garcinoic acid has been identified as an inhibitor of DNA polymerase β (pol β), an enzyme involved in DNA repair.
Methods of Application: The study of Garcinoic acid as a pol β inhibitor involved the development of an efficient semi-synthetic method for Garcinoic acid and its analogs by starting from the natural product δ-tocotrienol.
Results or Outcomes: Preliminary structure-activity relationship (SAR) studies provided valuable insight into the future discovery of Garcinoic acid-based pol β inhibitors.
Scientific Field: Traditional Medicine.
Summary of Application: Garcinia kola, a plant from which Garcinoic acid is derived, is used in the treatment of numerous diseases, including gastric disorders.
Results or Outcomes: The plant is attracting considerable interest as a possible source of pharmaceutically important drugs.
Summary of Application: Garcinia kola, which contains Garcinoic acid, is used in the treatment of bronchial diseases.
The compound (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid is a complex organic molecule characterized by a trideca-2,6,10-trienoic acid backbone. This structure includes multiple double bonds and a hydroxy-substituted chromene moiety. The presence of the hydroxy group and the specific stereochemistry contributes to its potential biological activity and reactivity. The molecular formula can be represented as C₁₈H₂₈O₃, indicating that it contains 18 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms.
These reactions are facilitated by enzymes in biological systems, allowing for the transformation of this compound into various metabolites
The biological activity of this compound is likely influenced by its structural features. Compounds with similar polyunsaturated fatty acid structures are known to exhibit anti-inflammatory and antioxidant properties. The hydroxy group may enhance its interaction with biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can affect cellular signaling pathways and exhibit protective effects against oxidative stress .
The synthesis of this compound can be approached through several methods:
Each method has its advantages and challenges regarding yield, purity, and environmental impact .
This compound has potential applications in various fields:
Interaction studies involving this compound typically focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to assess these interactions quantitatively. Additionally, computational methods like molecular docking can provide insights into the binding mechanisms at the molecular level .
Several compounds share structural similarities with (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid:
Compound | Structure Type | Biological Activity |
---|---|---|
(2E,6E,10E)-13-hydroxytrideca | Polyunsaturated fatty acid | Potential anti-inflammatory effects |
Linoleic Acid | Polyunsaturated fatty acid | Cardiovascular health benefits |
Alpha-Linolenic Acid | Polyunsaturated fatty acid | Anti-inflammatory properties |
Curcumin | Polyphenol | Antioxidant and anti-inflammatory effects |
This comparison highlights the unique aspects of (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid while also situating it within a broader context of similar bioactive compounds .
Acute Toxic;Environmental Hazard